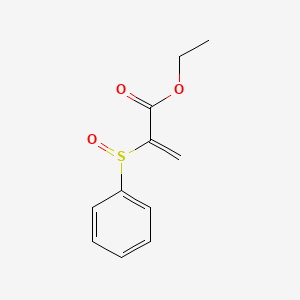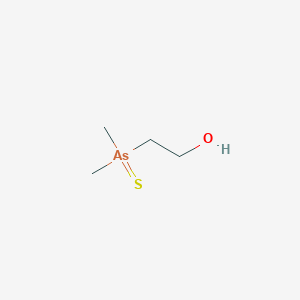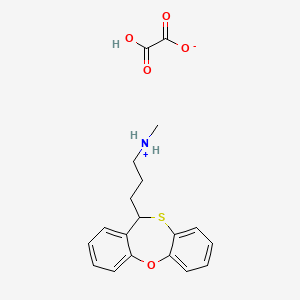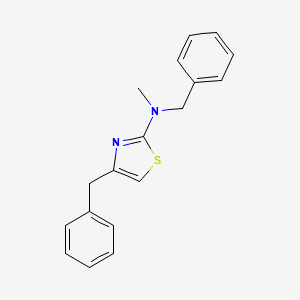
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds
Preparation Methods
The synthesis of N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methyl-1,3-thiazol-2-amine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. Thiazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N,4-Dimethyl-1,3-thiazol-2-amine: This compound has similar structural features but different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring and are known for their anti-tubercular and anticancer activities.
N-ethyl-4-methyl-1,3-thiazol-2-amine: This compound has an ethyl group instead of a benzyl group, resulting in different chemical and biological properties.
This compound is unique due to its specific substituents, which can influence its reactivity and biological activity.
Properties
CAS No. |
85656-43-5 |
|---|---|
Molecular Formula |
C18H18N2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,4-dibenzyl-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2S/c1-20(13-16-10-6-3-7-11-16)18-19-17(14-21-18)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChI Key |
AUTHZHWBIUFZED-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


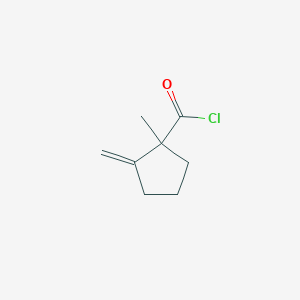
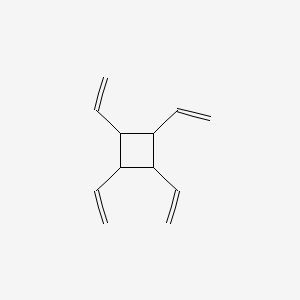
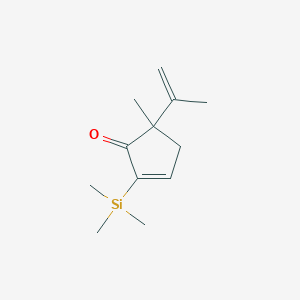
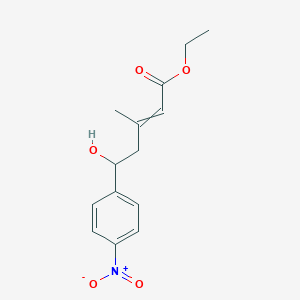
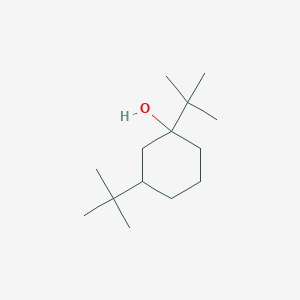
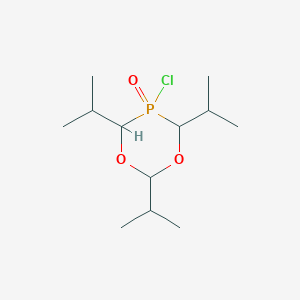
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
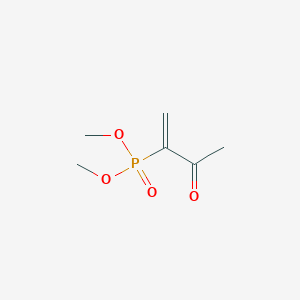


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
